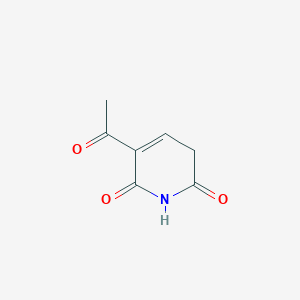
5-Acetylpyridine-2,6(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Acetylpyridine-2,6(1H,3H)-dione is a chemical compound belonging to the class of pyridine derivatives It is characterized by its unique structure, which includes a pyridine ring substituted with acetyl and keto groups at specific positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetylpyridine-2,6(1H,3H)-dione typically involves the following steps:
Starting Materials: : The synthesis begins with pyridine derivatives as the starting materials.
Acetylation: : The pyridine ring is acetylated using acetic anhydride or acetyl chloride in the presence of a suitable catalyst.
Oxidation: : The acetylated pyridine undergoes oxidation to introduce the keto groups at the 2 and 6 positions. This can be achieved using oxidizing agents such as potassium permanganate or chromic acid.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The process involves the same steps as the laboratory synthesis but is optimized for larger-scale production.
化学反应分析
Types of Reactions: 5-Acetylpyridine-2,6(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: : The compound can be further oxidized to produce more complex derivatives.
Reduction: : Reduction reactions can be used to convert the keto groups to hydroxyl groups.
Substitution: : The acetyl and keto groups can undergo substitution reactions with different nucleophiles.
Oxidation: : Potassium permanganate, chromic acid.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Amines, alcohols, and other nucleophiles.
Oxidation: : Higher oxidation state derivatives.
Reduction: : Hydroxylated derivatives.
Substitution: : Substituted pyridine derivatives.
科学研究应用
5-Acetylpyridine-2,6(1H,3H)-dione has found applications in various scientific research areas:
Chemistry: : It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: : The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: : Research is ongoing to explore its use in drug development, particularly in targeting specific biological pathways.
Industry: : It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 5-Acetylpyridine-2,6(1H,3H)-dione exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
相似化合物的比较
5-Acetylpyridine-2,6(1H,3H)-dione is compared with other similar pyridine derivatives, such as 2,6-diacetylpyridine and 2,6-diketopyridine. While these compounds share structural similarities, this compound is unique in its specific substitution pattern, which influences its reactivity and biological activity.
List of Similar Compounds
2,6-Diacetylpyridine
2,6-Diketopyridine
3,5-Diacetylpyridine
4,6-Diketopyridine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
CAS 编号 |
71350-43-1 |
|---|---|
分子式 |
C7H7NO3 |
分子量 |
153.14 g/mol |
IUPAC 名称 |
5-acetyl-3H-pyridine-2,6-dione |
InChI |
InChI=1S/C7H7NO3/c1-4(9)5-2-3-6(10)8-7(5)11/h2H,3H2,1H3,(H,8,10,11) |
InChI 键 |
OXRUFOLDUCJWES-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CCC(=O)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















